molecular formula C20H18F2N2O3S2 B2775219 N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251568-52-1

N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No. B2775219
CAS RN: 1251568-52-1
M. Wt: 436.49
InChI Key: UYZIFCPPDCSASX-UHFFFAOYSA-N
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Description

N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide, also known as DFB-ET, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB-ET belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activities

Aromatic sulfonamide inhibitors, such as those related to N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide, have been evaluated for their inhibitory activity against various carbonic anhydrase isoenzymes. These compounds have shown nanomolar half maximal inhibitory concentrations (IC50) against isoenzymes, indicating their potential as therapeutic agents against conditions involving carbonic anhydrases, such as glaucoma and cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Antiproliferative Activity

Substituted benzothiophene carboxamides, which share structural similarities with the specified compound, have been synthesized and evaluated for their antiproliferative activity. These compounds have been tested against various cancer cell lines, showing moderate to good anticancer activity. This research highlights the potential of these compounds in the development of new anticancer drugs (Pawar, Pansare, & Shinde, 2020).

Organocatalysis and Chemical Synthesis

Compounds structurally related to N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide have been used in organocatalysis and chemical synthesis. For instance, N-halosulfonamides have served as efficient catalysts for the synthesis of triazines under solvent-free conditions, demonstrating their utility in green chemistry and organic synthesis (Ghorbani‐Vaghei, Shahriari, Salimi, & Hajinazari, 2015).

Antimalarial Activity

Benzothiophene carboxamide derivatives have also been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, a key enzyme in the fatty acid synthesis pathway of the malaria parasite. These inhibitors have shown promise in the development of new antimalarial agents, highlighting the potential of sulfonamide derivatives in combating malaria (Banerjee et al., 2011).

properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-[(3,5-difluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S2/c1-2-24(29(26,27)17-6-4-3-5-7-17)18-8-9-28-19(18)20(25)23-13-14-10-15(21)12-16(22)11-14/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZIFCPPDCSASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

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